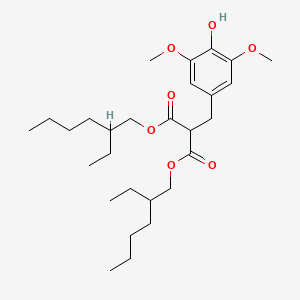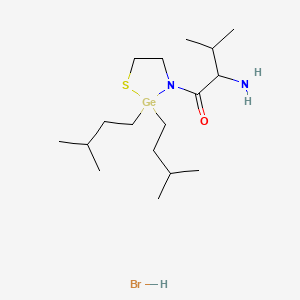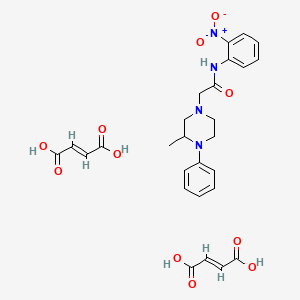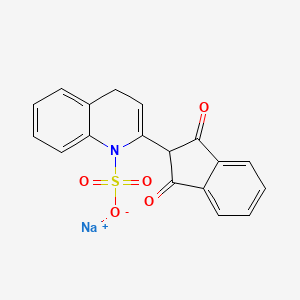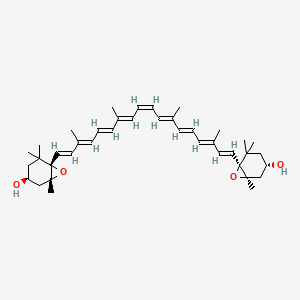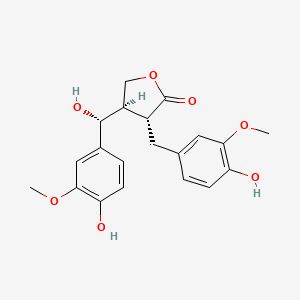
5-Allohydroxymatairesinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allohydroxymatairesinol is a lignan, a type of polyphenolic compound found in plants. It is a stereoisomer of hydroxymatairesinol and is known for its various biological activities. This compound has been isolated from several plant species, including Taxus cuspidata (Japanese yew) and Chamaecyparis formosensis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Allohydroxymatairesinol can be achieved through several synthetic routes. One common method involves the kinetic reduction of a diastereomeric mixture of 7R/7S-hydroxymatairesinol using sodium borohydride (NaBH4). Another method includes the epimerization of the C7 hydroxyl group by the Mitsunobu reaction followed by ester hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve the extraction and purification from natural sources such as the roots of Taxus cuspidata. The compound is then isolated and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Allohydroxymatairesinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxomatairesinol.
Reduction: Reduction reactions can be used to convert this compound into other lignan derivatives.
Substitution: Substitution reactions can modify the functional groups attached to the lignan structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted lignan derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
5-Allohydroxymatairesinol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lignan derivatives.
Biology: It has been studied for its antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Research has shown potential anticancer activities, making it a candidate for drug development.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits
Mécanisme D'action
The mechanism of action of 5-Allohydroxymatairesinol involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: By inhibiting pro-inflammatory cytokines and enzymes.
Anticancer activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Allohydroxymatairesinol include:
Hydroxymatairesinol: Another lignan with similar biological activities.
Matairesinol: A related lignan with different stereochemistry.
Oxomatairesinol: An oxidized derivative of hydroxymatairesinol
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct properties make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
81623-30-5 |
|---|---|
Formule moléculaire |
C20H22O7 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(3R,4R)-4-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19+/m1/s1 |
Clé InChI |
UKHWOLNMBQSCLJ-TYILLQQXSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)O)OC)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


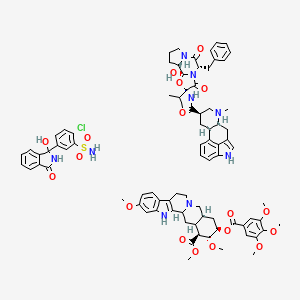
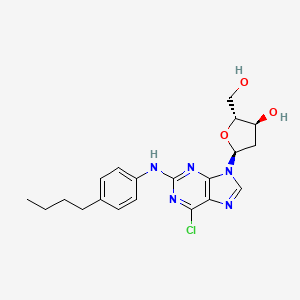
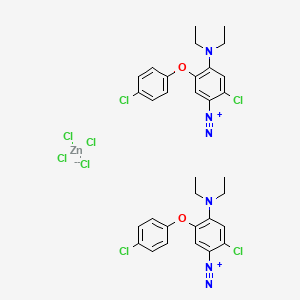
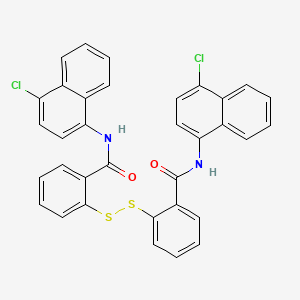
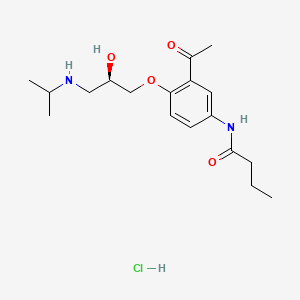
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
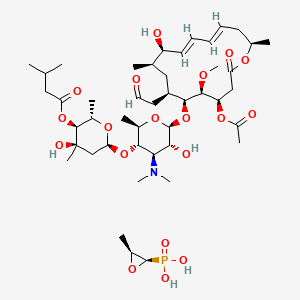
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
